Bis(bromogold(I)) bis(diphenylphosphino)methane Bis(bromogold(I)) bis(diphenylphosphino)methane
Brand Name: Vulcanchem
CAS No.: 72476-68-7
VCID: VC3273386
InChI: InChI=1S/C25H22P2.2Au.2BrH/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25;;;;/h1-20H,21H2;;;2*1H/q;2*+1;;/p-2
SMILES: C1=CC=C(C=C1)P(CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Br[Au].Br[Au]
Molecular Formula: C25H22Au2Br2P2
Molecular Weight: 938.1 g/mol

Bis(bromogold(I)) bis(diphenylphosphino)methane

CAS No.: 72476-68-7

Cat. No.: VC3273386

Molecular Formula: C25H22Au2Br2P2

Molecular Weight: 938.1 g/mol

* For research use only. Not for human or veterinary use.

Bis(bromogold(I)) bis(diphenylphosphino)methane - 72476-68-7

Specification

CAS No. 72476-68-7
Molecular Formula C25H22Au2Br2P2
Molecular Weight 938.1 g/mol
IUPAC Name bromogold;diphenylphosphanylmethyl(diphenyl)phosphane
Standard InChI InChI=1S/C25H22P2.2Au.2BrH/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25;;;;/h1-20H,21H2;;;2*1H/q;2*+1;;/p-2
Standard InChI Key JWNWUSHJESDUQV-UHFFFAOYSA-L
SMILES C1=CC=C(C=C1)P(CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Br[Au].Br[Au]
Canonical SMILES C1=CC=C(C=C1)P(CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Br[Au].Br[Au]

Introduction

Physical and Chemical Properties

Bis(bromogold(I)) bis(diphenylphosphino)methane is characterized by a well-defined set of physical and chemical properties that influence its behavior in chemical reactions and applications. The compound is identified by specific parameters that facilitate its recognition and standardization in chemical databases and literature.

Basic Identification Data

The compound is registered with the Chemical Abstracts Service (CAS) under the number 72476-68-7, providing a unique identifier for database searches and regulatory documentation . It is also identified in the PubChem database under CID 46872191, which serves as another standardized reference point for the compound .

Structural Formula and Composition

Bis(bromogold(I)) bis(diphenylphosphino)methane has the molecular formula C₂₅H₂₂Au₂Br₂P₂, with a calculated molecular weight of 938.1 g/mol . This formula reflects the compound's composition: a central methylene group connected to two diphenylphosphino groups, each coordinated to a gold(I) bromide unit.

Table 1: Physical and Chemical Properties of Bis(bromogold(I)) bis(diphenylphosphino)methane

PropertyValueSource
CAS Number72476-68-7
Molecular FormulaC₂₅H₂₂Au₂Br₂P₂
Molecular Weight938.1 g/mol
Melting Point275-278°C
AppearanceWhite to pale yellow crystalline powder
IUPAC Namebromogold;diphenylphosphanylmethyl(diphenyl)phosphane
InChIInChI=1S/C25H22P2.2Au.2BrH/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25;;;;/h1-20H,21H2;;;21H/q;2+1;;/p-2
InChIKeyJWNWUSHJESDUQV-UHFFFAOYSA-L
WGK Germany (Water Hazard Class)3 (severe hazard to waters)

Nomenclature and Synonyms

The compound is known by several synonyms in scientific literature and commercial catalogs, which helps in cross-referencing across different sources:

  • Bis(bromogold(I)) bis(diphenylphosphino)methane

  • Bromogold--methylenebis(diphenylphosphane) (2/1)

  • dppm(AuBr)₂

  • Bis(diphenylphosphino)methane bis(gold(I) bromide)

Structural Features and Bonding

The molecular architecture of Bis(bromogold(I)) bis(diphenylphosphino)methane is characterized by specific structural arrangements that determine its chemical behavior and reactivity patterns.

Molecular Geometry

The central structural feature of Bis(bromogold(I)) bis(diphenylphosphino)methane is the bis(diphenylphosphino)methane (dppm) ligand that bridges two gold(I) centers. This arrangement creates a bimetallic complex with the dppm ligand serving as a bridge between the two gold atoms. Each gold atom is coordinated to a bromide ion, completing the coordination sphere .

Coordination Environment

In this complex, each gold(I) center adopts a linear coordination geometry, which is characteristic of gold(I) complexes. The phosphorus atoms of the dppm ligand occupy one coordination site on each gold atom, while the bromide ions occupy the remaining coordination sites. This linear arrangement is dictated by the d¹⁰ electronic configuration of gold(I), which favors a two-coordinate linear geometry.

Bonding Interactions

Synthesis Methods

The preparation of Bis(bromogold(I)) bis(diphenylphosphino)methane typically involves controlled reactions between gold(I) precursors and the dppm ligand under specific conditions.

General Synthetic Approach

The synthesis of Bis(bromogold(I)) bis(diphenylphosphino)methane generally involves the reaction of bis(diphenylphosphino)methane with a gold(I) bromide precursor. The exact conditions may vary depending on the specific starting materials and desired yield, but the reaction typically proceeds through the coordination of the phosphorus atoms to the gold centers, displacing weakly coordinated ligands in the gold precursor.

Precursor Materials

The key starting materials for the synthesis include:

  • Bis(diphenylphosphino)methane (dppm): This ligand is typically prepared by the reaction of sodium diphenylphosphide (Ph₂PNa) with dichloromethane .

  • Gold(I) bromide precursors: Various gold(I) sources can be used, often in the form of solvated complexes or other labile gold(I) compounds that can readily undergo ligand exchange reactions.

Reaction Conditions

The reaction conditions for synthesizing Bis(bromogold(I)) bis(diphenylphosphino)methane require careful control of temperature, solvent, and stoichiometry to ensure high yield and purity. The reactions are typically conducted under an inert atmosphere to prevent oxidation of the phosphine ligand or the gold(I) centers. The product is usually isolated by filtration or crystallization techniques, followed by purification to remove any unreacted starting materials or byproducts.

Applications in Organometallic Chemistry

Bis(bromogold(I)) bis(diphenylphosphino)methane and related gold(I) complexes have found various applications in organometallic chemistry, particularly in catalysis and materials science.

Materials Science Applications

Gold(I) complexes with phosphine ligands have also been investigated for their potential applications in materials science. These applications often exploit the luminescent properties of certain gold(I) complexes, as well as their ability to form extended structures through metallophilic interactions. Potential applications in materials science include:

  • Luminescent materials for sensing and imaging

  • Precursors for gold nanoparticles and other nanomaterials

  • Components in electronic and optoelectronic devices

Coordination Chemistry

The coordination chemistry of Bis(bromogold(I)) bis(diphenylphosphino)methane is influenced by the nature of the gold(I) centers and the bridging dppm ligand, leading to interesting structural and electronic properties.

Ligand Properties

The bis(diphenylphosphino)methane (dppm) ligand in Bis(bromogold(I)) bis(diphenylphosphino)methane acts as a chelating ligand, forming a five-membered ring with metal centers. However, in this particular complex, dppm serves as a bridging ligand between two gold(I) centers rather than chelating a single metal center. This bridging mode is facilitated by the flexibility of the dppm ligand and the preference of gold(I) for linear coordination.

Metal-Ligand Interactions

The interaction between the gold(I) centers and the phosphorus atoms of the dppm ligand involves sigma donation from the phosphorus lone pairs to the gold atoms. This interaction is complemented by potential backbonding from filled d orbitals on gold to empty orbitals on phosphorus, although this backbonding is generally weaker in gold(I) complexes compared to other transition metals.

Structural Flexibility

The bridging coordination mode of dppm in Bis(bromogold(I)) bis(diphenylphosphino)methane imparts certain structural flexibility to the complex. This flexibility can influence the reactivity of the complex and its ability to participate in various chemical transformations. The distance between the two gold centers and their relative orientation can be influenced by the conformational flexibility of the dppm bridge.

Recent Research Developments

Recent research on gold(I) complexes with dppm and related ligands has expanded our understanding of their structural diversity, reactivity, and potential applications.

Structural Studies

Recent studies have focused on the synthesis and characterization of gold(I) complexes with various ligands, including dppm. These studies have provided insights into the structural features of these complexes and how they influence their properties and reactivity. The structural characterization often involves X-ray crystallography, NMR spectroscopy, and other analytical techniques to elucidate the coordination environment around the gold centers and the conformation of the ligands.

Reactivity Studies

Research on the reactivity of gold(I) complexes with bridging phosphine ligands has revealed interesting patterns in their chemical behavior . For example, studies on the activation of small molecules, such as H₂, by metal complexes with dppm and its derivatives have been reported . While this research focuses on manganese complexes rather than gold complexes, it illustrates the broader interest in the reactivity of complexes with dppm and related ligands.

Emerging Applications

Recent research has also explored emerging applications of gold(I) complexes with phosphine ligands. These applications extend beyond traditional catalysis to areas such as:

  • Medicinal chemistry, where gold complexes are investigated for their potential biological activities

  • Advanced materials, where gold complexes serve as building blocks for functional materials with specific optical, electronic, or mechanical properties

  • Luminescent materials, where the photophysical properties of gold complexes are exploited for sensing, imaging, and light-emitting devices

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